1-(3-((1,2,5-Thiadiazol-3-yl)oxy)pyrrolidin-1-yl)-2-(pyridin-3-yl)ethan-1-one

Descripción

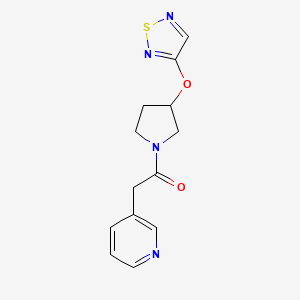

The compound 1-(3-((1,2,5-Thiadiazol-3-yl)oxy)pyrrolidin-1-yl)-2-(pyridin-3-yl)ethan-1-one features a pyrrolidine ring substituted with a 1,2,5-thiadiazole moiety via an ether linkage and an ethanone group connected to a pyridin-3-yl group. This structure combines heterocyclic motifs known for their roles in medicinal chemistry:

Propiedades

IUPAC Name |

2-pyridin-3-yl-1-[3-(1,2,5-thiadiazol-3-yloxy)pyrrolidin-1-yl]ethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14N4O2S/c18-13(6-10-2-1-4-14-7-10)17-5-3-11(9-17)19-12-8-15-20-16-12/h1-2,4,7-8,11H,3,5-6,9H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OPBTTYWLOWGCBJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1OC2=NSN=C2)C(=O)CC3=CN=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14N4O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

290.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

1-(3-((1,2,5-Thiadiazol-3-yl)oxy)pyrrolidin-1-yl)-2-(pyridin-3-yl)ethan-1-one can be synthesized through a multi-step process involving the formation of each ring structure followed by their linkage. One common route begins with the synthesis of 1,2,5-thiadiazole, achieved through cyclization reactions of precursor molecules under controlled conditions.

Industrial Production Methods

Industrial production often scales up these laboratory methods, using large reactors and precise control over temperature and pressure to ensure high yields and purity. Specific catalysts and solvents are chosen to optimize reaction rates and product stability.

Análisis De Reacciones Químicas

Types of Reactions it Undergoes

1-(3-((1,2,5-Thiadiazol-3-yl)oxy)pyrrolidin-1-yl)-2-(pyridin-3-yl)ethan-1-one undergoes various types of chemical reactions:

Oxidation: : The compound can be oxidized to introduce new functional groups or modify existing ones.

Reduction: : Reduction reactions can break certain bonds within the molecule, altering its structure.

Substitution: : The functional groups attached to the rings can be replaced with other groups, leading to different derivatives.

Common Reagents and Conditions

Common reagents include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Conditions such as temperature, solvent type, and pH are meticulously controlled to steer the reactions towards desired products.

Major Products Formed from These Reactions

Oxidation reactions can yield sulfoxides or sulfones from the thiadiazole ring. Reduction often leads to simpler alkanes or alcohols. Substitution reactions can introduce a plethora of functional groups, creating a variety of derivatives with different chemical properties.

Aplicaciones Científicas De Investigación

Chemistry

Biology

Biologically, the compound has shown promise in binding to specific enzymes or receptors, influencing biochemical pathways. This makes it a candidate for drug development, particularly in targeting diseases at the molecular level.

Medicine

In medicine, researchers explore its potential as a therapeutic agent. Its interactions with biological targets can be harnessed for developing new medications for various conditions, including infections and chronic diseases.

Industry

Industrially, it may be used in the development of new materials or chemicals. Its unique structure allows it to act as a building block in the synthesis of polymers or as a specialty chemical in various applications.

Mecanismo De Acción

The compound exerts its effects by interacting with specific molecular targets, such as enzymes or receptors. These interactions can modify the activity of these targets, leading to changes in cellular processes and pathways. The precise mechanism often involves binding to active sites or altering the conformation of the target molecules.

Comparación Con Compuestos Similares

Table 1: Structural and Physicochemical Comparison

*Estimated based on structural analogs.

Electronic and Bioactivity Profiles

- Thiadiazole vs. Benzoxazole’s fused aromatic system () increases rigidity and lipophilicity, which may enhance membrane permeability but reduce solubility compared to the thiadiazole analog.

Substituent Effects :

- The pyridin-3-yl group in the target compound and ’s analog offers hydrogen-bonding capabilities, whereas the 2,4-difluorophenyl group in introduces steric bulk and hydrophobic interactions .

- Halogens (e.g., bromine in ) enhance halogen bonding and bioavailability but may increase molecular weight and synthetic complexity.

- Pyrrolidine vs.

Actividad Biológica

1-(3-((1,2,5-Thiadiazol-3-yl)oxy)pyrrolidin-1-yl)-2-(pyridin-3-yl)ethan-1-one is a complex organic compound notable for its intricate molecular structure, which includes a pyrrolidine ring, a thiadiazole moiety, and a pyridine ring. This unique arrangement of functional groups contributes to its diverse biological activities, making it a subject of interest in medicinal chemistry and pharmacology.

Chemical Structure and Properties

The molecular formula of the compound is with a molecular weight of approximately 307.33 g/mol. The compound's structure can be represented as follows:

Biological Activity Overview

Research indicates that this compound exhibits a range of biological activities, including:

Antimicrobial Activity : Preliminary studies suggest that derivatives of pyrrolidine compounds can demonstrate significant antibacterial and antifungal properties. For instance, compounds structurally related to this compound have shown effectiveness against various Gram-positive and Gram-negative bacteria .

Anticancer Potential : Some related compounds have been evaluated for their antiproliferative effects against human cancer cell lines. The presence of hydrophobic substituents in the molecular structure has been linked to enhanced biological effects comparable to standard chemotherapeutic agents like cisplatin .

Neuroprotective Effects : Certain studies have suggested that thiadiazole-containing compounds may have neuroprotective properties. This is attributed to their ability to modulate neuroinflammatory responses and oxidative stress.

Case Studies and Research Findings

Several studies have explored the biological activity of similar compounds or derivatives:

The biological activity of this compound can be attributed to its ability to interact with various biological targets:

Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in metabolic pathways related to inflammation and cancer progression.

Cell Membrane Interaction : Its amphiphilic nature allows it to integrate into cell membranes, potentially disrupting microbial integrity or influencing cellular signaling pathways.

Q & A

Q. What are the optimal synthetic routes for 1-(3-((1,2,5-Thiadiazol-3-yl)oxy)pyrrolidin-1-yl)-2-(pyridin-3-yl)ethan-1-one?

Methodological Answer: The compound can be synthesized via multi-step reactions involving heterocyclic coupling. A common approach involves:

Functionalization of pyrrolidine : Introduce the thiadiazole moiety via nucleophilic substitution at the 3-position of pyrrolidine using 3-chloro-1,2,5-thiadiazole under reflux with a polar aprotic solvent (e.g., DMF) and a base (e.g., K₂CO₃) .

Ethanone bridge formation : Couple the modified pyrrolidine with pyridin-3-yl acetyl chloride via a Friedel-Crafts acylation or similar carbonyl cross-coupling reaction .

Purification : Use column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (DMF/EtOH) to isolate the product .

Key Challenges : Steric hindrance from the pyrrolidine-thiadiazole group may reduce coupling efficiency. Optimization of reaction time and temperature is critical .

Q. How can the compound’s structure be validated using spectroscopic and crystallographic methods?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR) : Assign peaks for pyrrolidine protons (δ 2.5–3.5 ppm), thiadiazole (δ 8.0–8.5 ppm), and pyridin-3-yl (δ 7.2–8.5 ppm). Compare with analogous compounds in and .

- X-ray Crystallography : Use SHELX programs (e.g., SHELXL) for structure refinement. The thiadiazole ring and pyridine moiety often exhibit planar geometry, while pyrrolidine adopts a puckered conformation .

- Mass Spectrometry : Confirm molecular ion ([M+H]⁺) and fragmentation patterns (e.g., cleavage of the ethanone bridge) .

Advanced Research Questions

Q. What strategies address low solubility of this compound in aqueous media for in vitro assays?

Methodological Answer:

- Co-solvent systems : Use DMSO (≤5% v/v) or cyclodextrin-based solubilization .

- Salt formation : Explore acidic/basic groups (e.g., pyridine nitrogen) for salt formation with HCl or maleic acid, as seen in related thiadiazole derivatives .

- Prodrug design : Introduce hydrolyzable groups (e.g., ester linkages) at the pyrrolidine or ethanone positions to enhance bioavailability .

Q. How can computational modeling predict the compound’s binding affinity to biological targets?

Methodological Answer:

- Molecular docking : Use AutoDock Vina or Schrödinger Suite to model interactions with targets like kinases or GPCRs. The thiadiazole and pyridine groups may engage in π-π stacking or hydrogen bonding .

- QSAR studies : Corrogate electronic parameters (e.g., HOMO/LUMO energies) of the thiadiazole ring with activity data from analogs in .

- MD simulations : Assess stability of ligand-target complexes over 100 ns trajectories using GROMACS .

Q. How do structural modifications at the pyrrolidine or thiadiazole positions affect bioactivity?

Methodological Answer:

-

SAR Studies :

-

Synthesis of analogs : Follow protocols in for introducing substituents (e.g., halogenation at thiadiazole or alkylation at pyrrolidine) .

Q. What analytical methods resolve contradictions in reported biological activity data?

Methodological Answer:

- Dose-response validation : Re-test the compound in standardized assays (e.g., IC₅₀ in kinase panels) to rule out batch variability .

- Metabolite profiling : Use LC-MS to identify degradation products that may interfere with assays .

- Crystallographic comparison : Overlay crystal structures with analogs to assess conformational differences affecting activity .

Q. How can the compound’s stability under physiological conditions be assessed?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.